RP-cAMPS
Overview
Description
RP-cAMPS is an analogue of the natural signal molecule cyclic AMP. In this analogue, one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur . It is a potent, competitive antagonist of cAMP-induced activation of cAMP-dependent protein kinases type I and II .
Molecular Structure Analysis
RP-cAMPS is a cAMP analog where a phosphate oxygen has been exchanged for sulfur, generating a chiral phosphorothioate . The molecular formula of RP-cAMPS is C10H11N5O5PS .Chemical Reactions Analysis
RP-cAMPS is resistant to hydrolysis by phosphodiesterases . It acts as a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by interacting with cAMP binding sites on the regulatory subunits .Physical And Chemical Properties Analysis
RP-cAMPS has a molecular weight of 446.5 . It is hygroscopic and tends to form a transparent film on the bottom of the tube . It is also noted that RP-cAMPS has sufficient stability at room temperature .Scientific Research Applications
- A novel highly membrane-permeable prodrug derivative of Rp-cAMPS, called Rp-8-Br-cAMPS-pAB , revealed that the first-phase GSIS is cAMP-dependent .
- Researchers have used PDE-resistant modifications, such as Rp-8-Br-cAMP , to enhance its stability and efficacy .
- Studies have shown that postsynaptic application of Rp-cAMPS can significantly block early LTP induced by tetani stimulation .
Glucose-Stimulated Insulin Secretion (GSIS)
Protein Kinase A (PKA) Inhibition
Long-Term Potentiation (LTP) Modulation
Epac (Exchange Protein Directly Activated by cAMP) Inhibition
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by RP-cAMPS is the cAMP-dependent signaling pathway . Under normal conditions, the activation of PKA by cAMP leads to a cascade of events involving the phosphorylation of various proteins, which can affect numerous cellular processes. By inhibiting PKA activation, RP-cAMPS can disrupt this pathway and alter these processes.
Pharmacokinetics
Information on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP-cAMPS is limited. It is known that rp-camps is resistant to hydrolysis by phosphodiesterases , which suggests that it may have a relatively long half-life within cells. This resistance to breakdown could potentially enhance its bioavailability and prolong its effects within the cell.
Result of Action
The inhibition of PKA activation by RP-cAMPS can have various molecular and cellular effects, depending on the specific cellular context. For example, in the context of pain-related synaptic plasticity, RP-cAMPS has been shown to decrease the monosynaptic EPSCs evoked at certain synapses in slices from arthritic rats .
properties
IUPAC Name |
6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992430 | |
Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RP-cAMPS | |
CAS RN |
71774-13-5 | |
Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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